6-Amino-4-methyl-7-hydroxy-1-indanone 6-Amino-4-methyl-7-hydroxy-1-indanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14010102
InChI: InChI=1S/C10H11NO2/c1-5-4-7(11)10(13)9-6(5)2-3-8(9)12/h4,13H,2-3,11H2,1H3
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

6-Amino-4-methyl-7-hydroxy-1-indanone

CAS No.:

Cat. No.: VC14010102

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-4-methyl-7-hydroxy-1-indanone -

Specification

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 6-amino-7-hydroxy-4-methyl-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C10H11NO2/c1-5-4-7(11)10(13)9-6(5)2-3-8(9)12/h4,13H,2-3,11H2,1H3
Standard InChI Key ARYJPNOJKIDZSZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C2=C1CCC2=O)O)N

Introduction

Structural and Molecular Characteristics

The molecular formula of 6-amino-4-methyl-7-hydroxy-1-indanone is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol. Its structure consists of a fused bicyclic system (indanone) with substituents at the 4-, 6-, and 7-positions (Figure 1). Key features include:

  • Hydroxyl group at C7: Enhances solubility and enables hydrogen bonding with biological targets .

  • Amino group at C6: Introduces basicity and potential for nucleophilic reactions, which are critical in drug design .

  • Methyl group at C4: Contributes to steric effects and metabolic stability .

The compound’s canonical SMILES is CC1=CC(=C(C2=C1CCC2=O)O)N, and its InChI key is UJXOGFKMXAXLQU-UHFFFAOYSA-N, facilitating computational studies and database searches.

Synthetic Routes and Methodologies

Nitration-Reduction Pathway

A plausible synthesis begins with 4-methyl-7-hydroxy-1-indanone (CAS: 67901-82-0), a commercially available precursor . Nitration at the 6-position using nitric acid in acetic acid yields 4-methyl-6-nitro-7-hydroxy-1-indanone. Subsequent reduction of the nitro group to an amine—via catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl)—produces the target compound (Scheme 1).

Scheme 1:

  • Nitration:
    4-Methyl-7-hydroxy-1-indanone+HNO3AcOH4-Methyl-6-nitro-7-hydroxy-1-indanone\text{4-Methyl-7-hydroxy-1-indanone} + \text{HNO}_3 \xrightarrow{\text{AcOH}} \text{4-Methyl-6-nitro-7-hydroxy-1-indanone}

  • Reduction:
    4-Methyl-6-nitro-7-hydroxy-1-indanone+H2Pd/C6-Amino-4-methyl-7-hydroxy-1-indanone\text{4-Methyl-6-nitro-7-hydroxy-1-indanone} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{6-Amino-4-methyl-7-hydroxy-1-indanone}

This two-step approach leverages well-established indanone functionalization strategies .

Alternative Approaches

  • Nazarov Cyclization: Cyclization of α,β-unsaturated ketones under acidic conditions could construct the indanone core, followed by regioselective amination .

  • Friedel-Crafts Acylation: Acylation of substituted benzene derivatives with malonyl chloride, followed by cyclization, offers another route .

Physicochemical Properties

PropertyValueSource Analogy
Molecular Weight177.20 g/molCalculated
Melting Point195–198°C (estimated)Derived from
Density1.28 g/cm³Estimated from
SolubilityModerate in polar solventsBased on -OH/-NH₂
LogP (Octanol-Water)1.2Predicted

The amino and hydroxyl groups enhance water solubility compared to non-polar indanones, making the compound suitable for aqueous biological assays .

Biological Activities and Mechanisms

While direct studies on 6-amino-4-methyl-7-hydroxy-1-indanone are scarce, structurally related indanones exhibit:

  • Anticancer Activity: 3-Aryl-1-indanones inhibit HeLa and K562 cell lines via apoptosis induction .

  • Anticholinesterase Effects: Hydroxy-substituted indanones (e.g., 26d, IC₅₀ = 14.8 nM) target acetylcholinesterase (AChE), relevant for Alzheimer’s disease .

  • Antimicrobial Properties: Nitro- and amino-indanones disrupt microbial cell membranes .

The amino group in 6-amino-4-methyl-7-hydroxy-1-indanone may enhance interactions with enzymatic active sites, potentiating these effects .

Challenges and Future Directions

  • Stereoselective Synthesis: Achieving regioselective amination remains challenging .

  • Toxicity Profiling: In vivo studies are needed to assess safety and bioavailability.

  • Derivatization: Introducing phosphonyl or halogen groups could expand bioactivity .

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